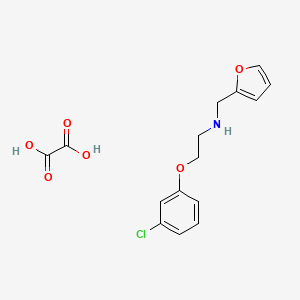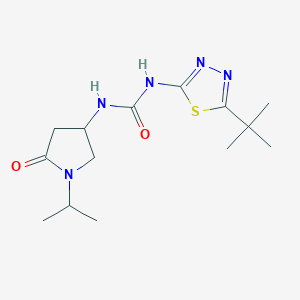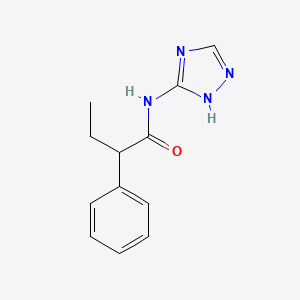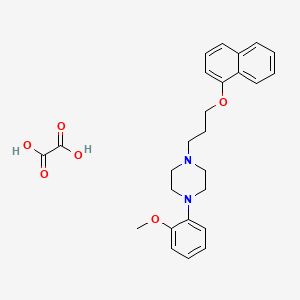![molecular formula C20H32N2O5 B4006295 1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4006295.png)
1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Vue d'ensemble
Description
1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a phenoxypropyl group
Applications De Recherche Scientifique
1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of new materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine typically involves multiple steps. One common method includes the reaction of 1-methylpiperazine with 3-(3-methyl-5-propan-2-ylphenoxy)propyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxypropyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged regions of the target. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine
- 1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]morpholine
Uniqueness
1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a piperazine ring and a phenoxypropyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Propriétés
IUPAC Name |
1-methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O.C2H2O4/c1-15(2)17-12-16(3)13-18(14-17)21-11-5-6-20-9-7-19(4)8-10-20;3-1(4)2(5)6/h12-15H,5-11H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZKRTLLJWUMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2CCN(CC2)C)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-Butan-2-ylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4006225.png)
![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4006227.png)

![3-(allylthio)-10-bromo-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4006235.png)
![4-[2-(2-Tert-butyl-6-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4006244.png)
![oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine](/img/structure/B4006256.png)



![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperidine oxalate](/img/structure/B4006285.png)
![1-[2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4006296.png)
![oxalic acid;N'-[3-(2-phenylphenoxy)propyl]ethane-1,2-diamine](/img/structure/B4006302.png)
![N-cyclohexyl-2-[[5-[hydroxy(phenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4006316.png)
amine oxalate](/img/structure/B4006329.png)
